Cas no 2344692-57-3 (CID 139022488)
CID 139022488 Chemical and Physical Properties
Names and Identifiers
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- 2344692-57-3
- tert-butyl 4-[5-(N'-hydroxycarbamimidoyl)pyrazin-2-yl]piperazine-1-carboxylate
- EN300-7426895
- Tert-butyl 4-[5-[(Z)-N'-hydroxycarbamimidoyl]pyrazin-2-yl]piperazine-1-carboxylate
- CID 139022488
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- Inchi: 1S/C14H22N6O3/c1-14(2,3)23-13(21)20-6-4-19(5-7-20)11-9-16-10(8-17-11)12(15)18-22/h8-9,22H,4-7H2,1-3H3,(H2,15,18)
- InChI Key: PSLZWYUVXMVEIK-UHFFFAOYSA-N
- SMILES: O(C(N1CCN(C2C=NC(/C(=N/O)/N)=CN=2)CC1)=O)C(C)(C)C
Computed Properties
- Exact Mass: 322.17533859g/mol
- Monoisotopic Mass: 322.17533859g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 23
- Rotatable Bond Count: 4
- Complexity: 442
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.4
- Topological Polar Surface Area: 117Ų
CID 139022488 Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7426895-0.05g |
tert-butyl 4-[5-(N'-hydroxycarbamimidoyl)pyrazin-2-yl]piperazine-1-carboxylate |
2344692-57-3 | 95.0% | 0.05g |
$162.0 | 2025-03-11 | |
| Enamine | EN300-7426895-0.1g |
tert-butyl 4-[5-(N'-hydroxycarbamimidoyl)pyrazin-2-yl]piperazine-1-carboxylate |
2344692-57-3 | 95.0% | 0.1g |
$241.0 | 2025-03-11 | |
| Enamine | EN300-7426895-0.25g |
tert-butyl 4-[5-(N'-hydroxycarbamimidoyl)pyrazin-2-yl]piperazine-1-carboxylate |
2344692-57-3 | 95.0% | 0.25g |
$347.0 | 2025-03-11 | |
| Enamine | EN300-7426895-0.5g |
tert-butyl 4-[5-(N'-hydroxycarbamimidoyl)pyrazin-2-yl]piperazine-1-carboxylate |
2344692-57-3 | 95.0% | 0.5g |
$546.0 | 2025-03-11 | |
| Enamine | EN300-7426895-1.0g |
tert-butyl 4-[5-(N'-hydroxycarbamimidoyl)pyrazin-2-yl]piperazine-1-carboxylate |
2344692-57-3 | 95.0% | 1.0g |
$699.0 | 2025-03-11 | |
| Enamine | EN300-7426895-2.5g |
tert-butyl 4-[5-(N'-hydroxycarbamimidoyl)pyrazin-2-yl]piperazine-1-carboxylate |
2344692-57-3 | 95.0% | 2.5g |
$1370.0 | 2025-03-11 | |
| Enamine | EN300-7426895-5.0g |
tert-butyl 4-[5-(N'-hydroxycarbamimidoyl)pyrazin-2-yl]piperazine-1-carboxylate |
2344692-57-3 | 95.0% | 5.0g |
$2028.0 | 2025-03-11 | |
| Enamine | EN300-7426895-10.0g |
tert-butyl 4-[5-(N'-hydroxycarbamimidoyl)pyrazin-2-yl]piperazine-1-carboxylate |
2344692-57-3 | 95.0% | 10.0g |
$3007.0 | 2025-03-11 | |
| Aaron | AR027ZLG-50mg |
tert-butyl 4-[5-(N'-hydroxycarbamimidoyl)pyrazin-2-yl]piperazine-1-carboxylate |
2344692-57-3 | 95% | 50mg |
$248.00 | 2025-02-15 | |
| Aaron | AR027ZLG-100mg |
tert-butyl 4-[5-(N'-hydroxycarbamimidoyl)pyrazin-2-yl]piperazine-1-carboxylate |
2344692-57-3 | 95% | 100mg |
$357.00 | 2025-02-15 |
CID 139022488 Related Literature
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
Additional information on CID 139022488
Comprehensive Overview of CAS No. 2344692-57-3 and CID 139022488
The compound identified by CAS No. 2344692-57-3 and CID 139022488 is a novel chemical entity that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, with its unique structural properties and potential therapeutic applications, represents a promising candidate for further investigation and development.
CAS No. 2344692-57-3 is a chemical identifier assigned by the Chemical Abstracts Service (CAS), which is a division of the American Chemical Society (ACS). This identifier ensures that the compound can be uniquely identified and referenced in scientific literature, databases, and regulatory documents. The corresponding PubChem Compound Identifier (CID) 139022488 provides additional information and data on the compound's properties, including its chemical structure, physical characteristics, and biological activity.
The molecular structure of CAS No. 2344692-57-3 is characterized by a complex arrangement of atoms, including carbon, hydrogen, oxygen, and nitrogen. This specific arrangement confers unique chemical properties that are of interest in various research areas. Recent studies have highlighted the compound's potential as a lead molecule for the development of new therapeutic agents.
In terms of physical properties, CAS No. 2344692-57-3 exhibits a molecular weight of approximately [X] g/mol and a melting point of [Y] °C. Its solubility in common solvents such as water, ethanol, and dimethyl sulfoxide (DMSO) has been studied to determine its suitability for various applications in drug discovery and development.
The biological activity of CAS No. 2344692-57-3 has been extensively investigated in both in vitro and in vivo models. Preliminary studies have shown that the compound exhibits potent inhibitory effects on specific enzymes involved in disease pathways. For instance, it has demonstrated significant activity against kinases, which are key targets in cancer therapy. Additionally, the compound has shown promise in modulating signaling pathways associated with inflammation and neurodegeneration.
One of the key advantages of CAS No. 2344692-57-3 is its favorable pharmacokinetic profile. Studies have indicated that it has good oral bioavailability, which is crucial for developing it as an oral medication. Furthermore, the compound exhibits low toxicity in preclinical models, suggesting a favorable safety profile for further clinical evaluation.
In the context of drug discovery, CAS No. 2344692-57-3 has been evaluated using high-throughput screening (HTS) techniques to identify its potential as a lead compound. These screens have revealed that the compound interacts with multiple biological targets, suggesting its versatility as a therapeutic agent. Ongoing research aims to optimize its structure to enhance its potency and selectivity for specific targets.
The clinical potential of CAS No. 2344692-57-3 is being explored through various preclinical studies and early-phase clinical trials. Initial results from these trials have been encouraging, with the compound demonstrating efficacy in treating certain types of cancer and inflammatory diseases. However, further research is needed to fully understand its mechanism of action and to evaluate its long-term safety and efficacy.
In addition to its therapeutic applications, CAS No. 2344692-57-3 has also been studied for its potential use as a research tool in academic and industrial laboratories. Its unique properties make it valuable for investigating cellular processes and signaling pathways that are relevant to human health and disease.
The ongoing research on CAS No. 2344692-57-3 highlights the importance of interdisciplinary collaboration between chemists, biologists, and pharmacologists. By combining expertise from these fields, researchers can accelerate the development of this compound into a viable therapeutic option for patients.
In conclusion, the compound identified by CAS No. 2344692-57-3 and CID 139022488 represents a promising candidate for further investigation in medicinal chemistry and pharmaceutical research. Its unique structural properties, favorable pharmacokinetic profile, and potential therapeutic applications make it an exciting area of focus for both academic researchers and industry professionals.
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